(R)-N2-(1-carboxyethyl)-L-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N2-(1-carboxyethyl)-L-arginine is a derivative of the amino acid arginine This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen atom of the arginine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-(1-carboxyethyl)-L-arginine typically involves the reaction of L-arginine with pyruvic acid. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the reductive condensation of pyruvic acid and arginine . The reaction conditions generally include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5 to 8.5.
Industrial Production Methods
Industrial production of ®-N2-(1-carboxyethyl)-L-arginine may involve biotechnological processes using genetically engineered microorganisms that express octopine dehydrogenase. These microorganisms can be cultured in large bioreactors, where they convert arginine and pyruvic acid into the desired product under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-N2-(1-carboxyethyl)-L-arginine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more reduced forms of the compound.
Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-N2-(1-carboxyethyl)-L-arginine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve aqueous or organic solvents and controlled temperatures.
Major Products
The major products formed from the reactions of ®-N2-(1-carboxyethyl)-L-arginine depend on the specific reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted arginine derivatives.
Wissenschaftliche Forschungsanwendungen
®-N2-(1-carboxyethyl)-L-arginine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of ®-N2-(1-carboxyethyl)-L-arginine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes like octopine dehydrogenase, leading to the formation of other bioactive compounds. The molecular targets and pathways involved include those related to amino acid metabolism and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-lysopine: The N2-®-1-carboxyethyl derivative of L-lysine.
D-octopine: The (1R)-1-carboxyethyl derivative of L-arginine.
Uniqueness
®-N2-(1-carboxyethyl)-L-arginine is unique due to its specific structure and the presence of the carboxyethyl group, which imparts distinct biochemical properties
Eigenschaften
Molekularformel |
C9H18N4O4 |
---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(2S)-2-(1-carboxylatoethylazaniumyl)-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |
InChI-Schlüssel |
IMXSCCDUAFEIOE-GDVGLLTNSA-N |
Isomerische SMILES |
CC(C(=O)[O-])[NH2+][C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |
Kanonische SMILES |
CC(C(=O)[O-])[NH2+]C(CCC[NH+]=C(N)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.